Mozavaptan
Descripción general
Descripción
Synthesis Analysis
Mozavaptan's synthesis involves complex chemical processes aimed at creating this compound with high purity and specificity. A notable synthesis approach includes the utilization of allylic trichloroacetimidates and a one-pot multibond forming process. This method efficiently produces 5-amino-2,5-dihydro-1H-benzo[b]azepines, demonstrating the potential of these compounds as synthetic building blocks for mozavaptan (Sharif et al., 2016).
Molecular Structure Analysis
The molecular engineering involved in the creation of mozavaptan allows for a detailed understanding of its structure and potential functionalities. Studies on similar compounds have shown the importance of molecular precursors in improving stability and order, which could be applied to understand mozavaptan's molecular structure and its implications on its functionality (Qiu & Zhu, 2009).
Chemical Reactions and Properties
Mozavaptan's chemical reactions, particularly those involved in its synthesis and metabolic pathways, are crucial for understanding its chemical behavior. The intramolecular Mitsunobu reaction, for instance, has been applied in the synthesis of mozavaptan metabolites, highlighting the compound's versatile chemical properties and potential for diverse interactions (Ohtani et al., 2005).
Physical Properties Analysis
Analyzing mozavaptan's physical properties, including its solubility, stability, and form, is essential for its application in various conditions. The development of an UPLC/MS-MS assay for estimating mozavaptan in plasma, for example, provides insights into its pharmacokinetic properties and interaction with biological systems (Ezzeldin et al., 2018).
Chemical Properties Analysis
Understanding mozavaptan's chemical properties, such as reactivity, interaction with receptors, and potential for binding with other molecules, is crucial. While direct studies on mozavaptan's chemical properties are scarce, analogous research on vaptans and their receptor antagonistic activities offer insights into the chemical behavior and therapeutic potential of mozavaptan (Decaux et al., 2008).
Aplicaciones Científicas De Investigación
Treatment of Hyponatraemia : Mozavaptan is primarily known as a V2-receptor antagonist developed for treating hyponatraemia, which is a condition characterized by low sodium levels in the blood (Decaux, 2007).
Motion Sickness : It has potential applications in reducing motion sickness. This is based on its ability to target AVP V2 receptors in the inner ear, as demonstrated in studies involving rats and dogs (Xu et al., 2020).
Hypotonic Diuresis Without Affecting Electrolyte Excretion : Mozavaptan induces hypotonic diuresis, a process of increasing urine production, without altering electrolyte excretion. This property makes it a notable drug in specific medical conditions (Tsujimoto & Takano, 2009).
Heart Failure Treatment : It's being explored for its therapeutic potential in heart failure due to its selective V2-receptor antagonistic properties (Izumi, Miura, & Iwao, 2014).
Ectopic Antidiuretic Hormone Syndrome : Mozavaptan has shown effectiveness in increasing serum sodium concentration and improving symptoms in patients with ectopic antidiuretic hormone syndrome (Yamaguchi et al., 2011).
Treatment in Various Hyponatraemia Conditions : Its efficacy in treating euvolaemic and hypervolaemic hyponatraemia has been noted, which includes conditions associated with severe congestive heart failure or chronic liver failure (Decaux, Soupart, & Vassart, 2008; Chakraborty, 2013).
Cancer-Related Hyponatraemia : A case study demonstrated mozavaptan's effectiveness in improving hyponatraemia in a patient with small cell gall bladder carcinoma complicated with SIADH (Tamura & Takeuchi, 2013).
Digital Education Application : Interestingly, there's a mention of a Mozabook application for digital education, although this seems unrelated to the drug mozavaptan itself (Al-Malah, Hamed, & Alrikabi, 2020).
Potential in Treating Autosomal Dominant Polycystic Kidney Disease (ADPKD) : Mozavaptan is predicted to be a likely candidate for approval after clinical trials for ADPKD (Malas et al., 2019).
Pharmacokinetics and Synthesis : Studies focus on its synthesis, such as the creation of 5-amino-2,5-dihydro-1H-benzo[b]azepines as building blocks for mozavaptan, and on methods to quantify mozavaptan in plasma to determine its pharmacokinetics (Sharif et al., 2016; Ezzeldin et al., 2018).
Safety And Hazards
Mozavaptan is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . Dust formation should be avoided, and it is recommended to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used .
Propiedades
IUPAC Name |
N-[4-[5-(dimethylamino)-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]phenyl]-2-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2/c1-19-9-4-5-10-22(19)26(31)28-21-16-14-20(15-17-21)27(32)30-18-8-13-24(29(2)3)23-11-6-7-12-25(23)30/h4-7,9-12,14-17,24H,8,13,18H2,1-3H3,(H,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNXUQJJCIZICJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057641 | |
Record name | Mozavaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mozavaptan | |
CAS RN |
137975-06-5 | |
Record name | Mozavaptan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137975-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mozavaptan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137975065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mozavaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOZAVAPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17OJ42922Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.